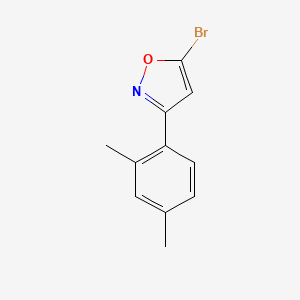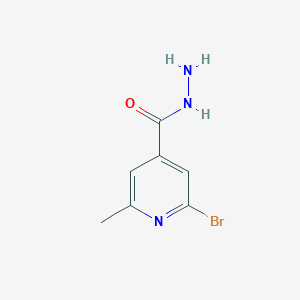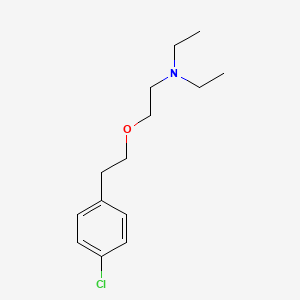
Triethylamine, 2-((p-chlorophenethyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylamine, 2-((p-chlorophenethyl)oxy)- is an organic compound that belongs to the class of amines It is characterized by the presence of a triethylamine group and a p-chlorophenethyl group connected via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine, 2-((p-chlorophenethyl)oxy)- typically involves the reaction of triethylamine with p-chlorophenethyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Triethylamine+p-Chlorophenethyl chloride→Triethylamine, 2-((p-chlorophenethyl)oxy)-+HCl
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the rate of reaction and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of Triethylamine, 2-((p-chlorophenethyl)oxy)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Triethylamine, 2-((p-chlorophenethyl)oxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorophenethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Triethylamine, 2-((p-chlorophenethyl)oxy)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Triethylamine, 2-((p-chlorophenethyl)oxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Triethylamine: A simpler amine with similar basic properties.
Diethylamine: Another amine with two ethyl groups instead of three.
Trimethylamine: An amine with three methyl groups, differing in size and reactivity.
Uniqueness
Triethylamine, 2-((p-chlorophenethyl)oxy)- is unique due to the presence of the p-chlorophenethyl group, which imparts distinct chemical and physical properties. This makes it more versatile in certain applications compared to simpler amines.
Propiedades
Número CAS |
27078-28-0 |
|---|---|
Fórmula molecular |
C14H22ClNO |
Peso molecular |
255.78 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenyl)ethoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C14H22ClNO/c1-3-16(4-2)10-12-17-11-9-13-5-7-14(15)8-6-13/h5-8H,3-4,9-12H2,1-2H3 |
Clave InChI |
VDYIMWUEAYHMRN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOCCC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione](/img/structure/B13800789.png)
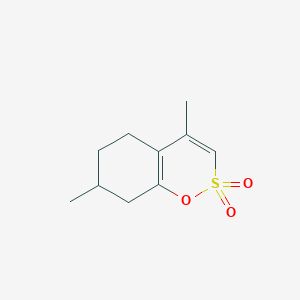

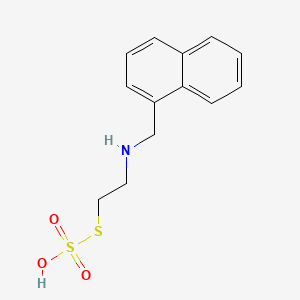
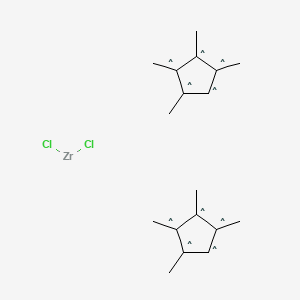
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
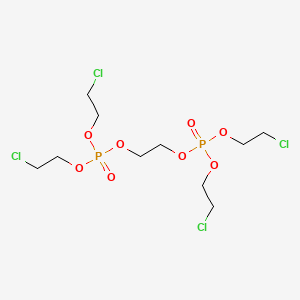
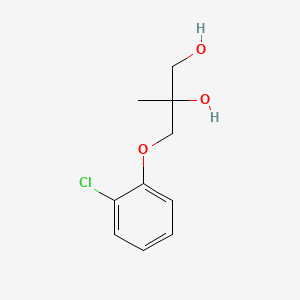
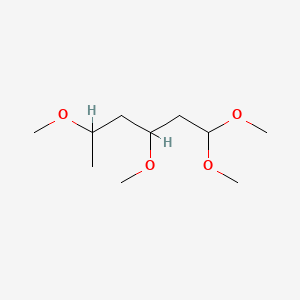
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)

